1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride typically involves the Pictet-Spengler reaction, which was first described in 1911. This reaction involves the condensation of phenylethylamine with an aldehyde in the presence of hydrochloric acid at elevated temperatures. The reaction conditions can vary, but a common method involves heating the reactants at 100°C to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to increase yield and purity. This may include the use of different aldehydes or catalysts to improve the efficiency of the Pictet-Spengler reaction .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurodegenerative diseases and infections.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
Isoquinoline: The parent compound of the isoquinoline alkaloid family.
Quinoline: Another related compound with distinct chemical properties and applications.
Uniqueness
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its hydroxyl group at the 4-position allows for additional functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJSBDABPOTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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